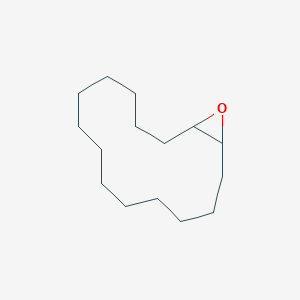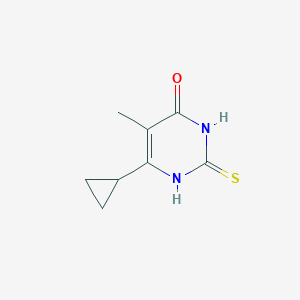
2,5-Dioxopyrrolidin-1-yl decanoate
Descripción general
Descripción
“2,5-Dioxopyrrolidin-1-yl decanoate” is a chemical compound with the formula C14H23NO4 . It is a heterocyclic compound that belongs to the class of pyrrolidines . It has a molecular weight of 269.34 g/mol .
Synthesis Analysis
The synthesis of “2,5-Dioxopyrrolidin-1-yl decanoate” involves several steps. The reaction conditions include the use of hydrochloric acid (HCl), sodium bicarbonate, and 1,4-dioxane . The yield of the reaction varies depending on the specific conditions used .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrolidin-1-yl decanoate” is complex, with 19 heavy atoms and no aromatic heavy atoms . The compound has a high fraction of Csp3 (0.79) and 10 rotatable bonds .
Chemical Reactions Analysis
The chemical reactions involving “2,5-Dioxopyrrolidin-1-yl decanoate” are complex and involve multiple steps. The reactions are influenced by various factors, including the presence of sodium bicarbonate and the solvent 1,4-dioxane .
Physical And Chemical Properties Analysis
“2,5-Dioxopyrrolidin-1-yl decanoate” has several notable physical and chemical properties. It has a high molar refractivity of 75.79 and a topological polar surface area (TPSA) of 63.68 Ų . It also has a high lipophilicity, with a Log Po/w (iLOGP) of 3.14 .
Aplicaciones Científicas De Investigación
- Research Findings : A series of hybrid pyrrolidine-2,5-dione derivatives, including 2,5-Dioxopyrrolidin-1-yl decanoate, demonstrated potent anticonvulsant activity in animal models. Compound 30, in particular, exhibited favorable safety profiles and efficacy in seizure tests .
- Research : Previous studies indicated that related compounds interact with Cav 1.2 (L-type) calcium channels .
Anticonvulsant Properties
Calcium Channel Modulation
Metabolic Stability and Safety Profile
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular processes related to protein production.
Mode of Action
The structurally similar compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular metabolism and energy production pathways.
Biochemical Pathways
Based on the effects observed with the structurally similar compound, it may influence pathways related to glucose uptake, atp production, and protein synthesis .
Result of Action
The structurally similar compound was found to increase monoclonal antibody production, suggesting that 2,5-dioxopyrrolidin-1-yl decanoate may also have effects on protein production .
Safety and Hazards
Direcciones Futuras
The future directions for research on “2,5-Dioxopyrrolidin-1-yl decanoate” are promising. The compound has been identified as a potential candidate for further preclinical development due to its promising in vivo activity profile and drug-like properties . Further structural optimization could lead to improved production and quality control of monoclonal antibodies .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-8-9-14(18)19-15-12(16)10-11-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGDUYHEXICCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22102-66-5 | |
| Record name | N-Succinimidyl Decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



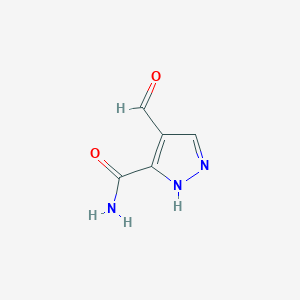
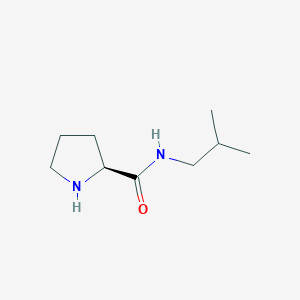


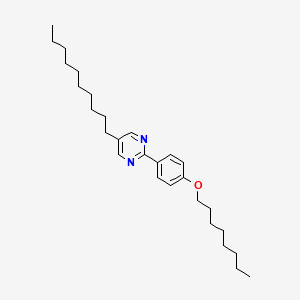
![2-[(Carboxymethoxy)methyl]benzoic acid](/img/structure/B1642933.png)
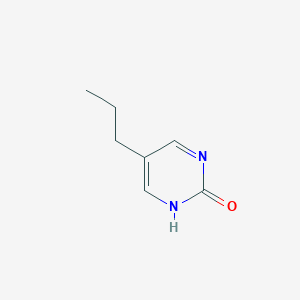
![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone](/img/structure/B1642939.png)

